

An In-depth Technical Guide to the Synthesis of Methyltetrazine-PEG4-NH-Boc

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-NH-Boc

Cat. No.: B1193155

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This technical guide provides a comprehensive overview of the synthesis of **Methyltetrazine-PEG4-NH-Boc**, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

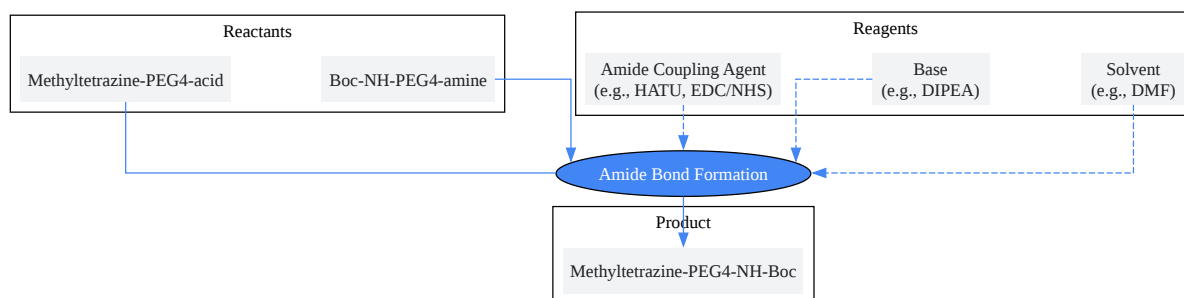
Methyltetrazine-PEG4-NH-Boc is a key reagent in the field of bioorthogonal chemistry. It incorporates a methyltetrazine moiety for highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). The molecule also features a Boc-protected amine, which, after deprotection, can be conjugated to various biomolecules or surfaces. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties. This combination of features makes it an invaluable tool for applications ranging from fluorescent imaging to the development of antibody-drug conjugates (ADCs) and PROTACs.

Synthesis Pathway

The synthesis of **Methyltetrazine-PEG4-NH-Boc** is typically achieved through an amide coupling reaction between Methyltetrazine-PEG4-acid and a Boc-protected amine, such as tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate. This reaction is facilitated by a peptide coupling agent.

Reaction Scheme

The overall synthetic scheme is presented below:



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Caption: Synthetic workflow for **Methyltetrazine-PEG4-NH-Boc**.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **Methyltetrazine-PEG4-NH-Boc** via amide coupling.

Materials:

- Methyltetrazine-PEG4-acid
- tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-amine)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)

- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyltetrazine-PEG4-acid (1 equivalent) in anhydrous DMF.
- **Activation of Carboxylic Acid:** To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- **Amine Addition:** In a separate flask, dissolve Boc-NH-PEG4-amine (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
- **Reaction:** Allow the reaction to stir at room temperature for 4-6 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.
- **Work-up:**
 - Dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Methyltetrazine-PEG4-NH-Boc** as a pure product.

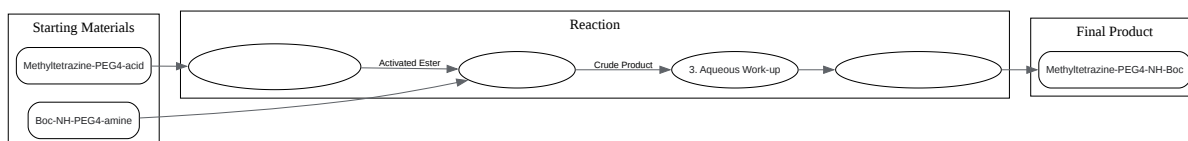
Data Presentation

The following table summarizes the key quantitative data for **Methyltetrazine-PEG4-NH-Boc**.

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₃₃ N ₅ O ₆	[1][2]
Molecular Weight	463.53 g/mol	[1]
CAS Number	2194563-84-1	[1][2]
Purity (by HPLC)	>95-98%	[2]
Appearance	(Not specified in search results)	
Storage Conditions	2-8 °C (Long Term)	

Mandatory Visualizations

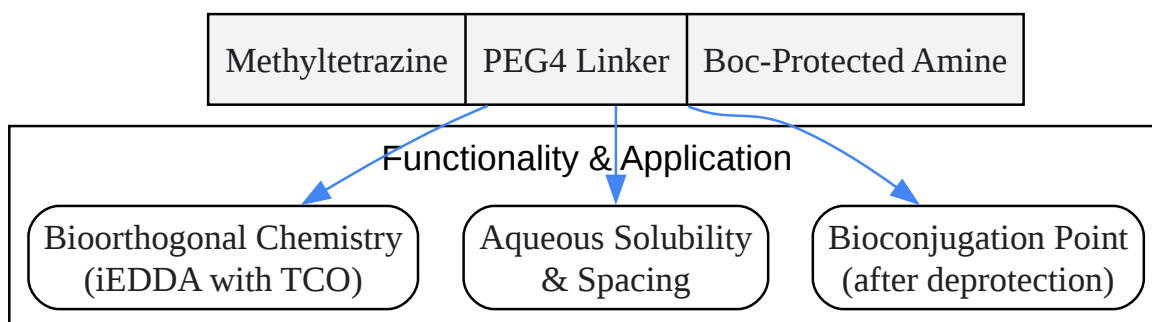
Synthesis Workflow Diagram



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Caption: Detailed workflow of the synthesis process.

Logical Relationship of Functional Moieties



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Caption: Functional components of **Methyltetrazine-PEG4-NH-Boc**.

Characterization

While detailed spectral data is proprietary to commercial suppliers, standard characterization of the final product would include:

- ^1H and ^{13}C NMR: To confirm the chemical structure and the presence of all expected functional groups.
- Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >95% is standard for this reagent.[2]

Conclusion

The synthesis of **Methyltetrazine-PEG4-NH-Boc** via amide coupling of its acid and amine precursors is a robust and efficient method. This technical guide provides the necessary details for its preparation, offering a valuable resource for researchers and professionals in the fields of chemical biology and drug development. The unique properties of this linker continue to drive innovation in targeted therapies and advanced molecular imaging techniques.

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